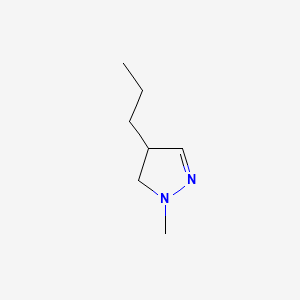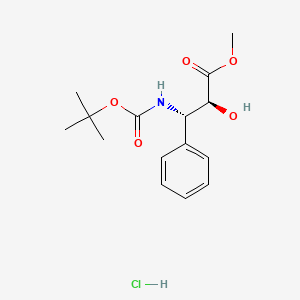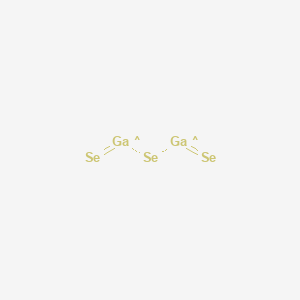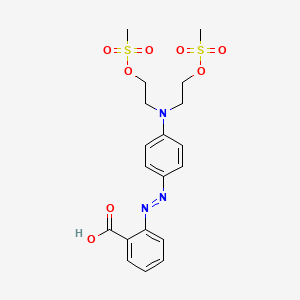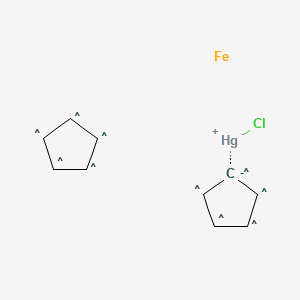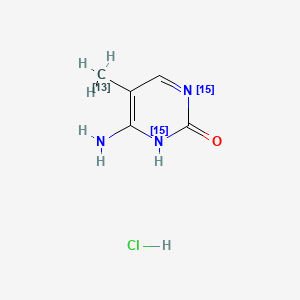
5-Methyl Cytosine-13C,15N2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.
Chemical Reactions Analysis
Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .
Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .
Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .
Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .
Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .
Mechanism of Action
The mechanism by which 5-Methyl Cytosine-13C,15N2 Hydrochloride exerts its effects involves its incorporation into DNA as a methylated cytosine derivative. This methylation is catalyzed by DNA methyltransferases, which add a methyl group to the 5-carbon position of cytosine . The methylation of cytosine can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to 5-Methyl Cytosine-13C,15N2 Hydrochloride include other stable isotope-labeled nucleosides, such as 5-Methyl Cytosine-13C,15N2 and 5-Methyl Cytosine-15N2 .
Uniqueness: : The uniqueness of this compound lies in its dual stable isotope labeling with both carbon-13 and nitrogen-15. This dual labeling allows for more precise quantification and detection in research applications compared to compounds labeled with only one stable isotope .
Properties
Molecular Formula |
C5H8ClN3O |
|---|---|
Molecular Weight |
164.57 g/mol |
IUPAC Name |
6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1; |
InChI Key |
ANWMULVRPAUPJT-KLDFHAJVSA-N |
Isomeric SMILES |
[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)



![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
